

HPLC analytical method for fluazifop-P residue quantification

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Compound Focus: Fluazifop-p-butyl

CAS No.: 79241-46-6

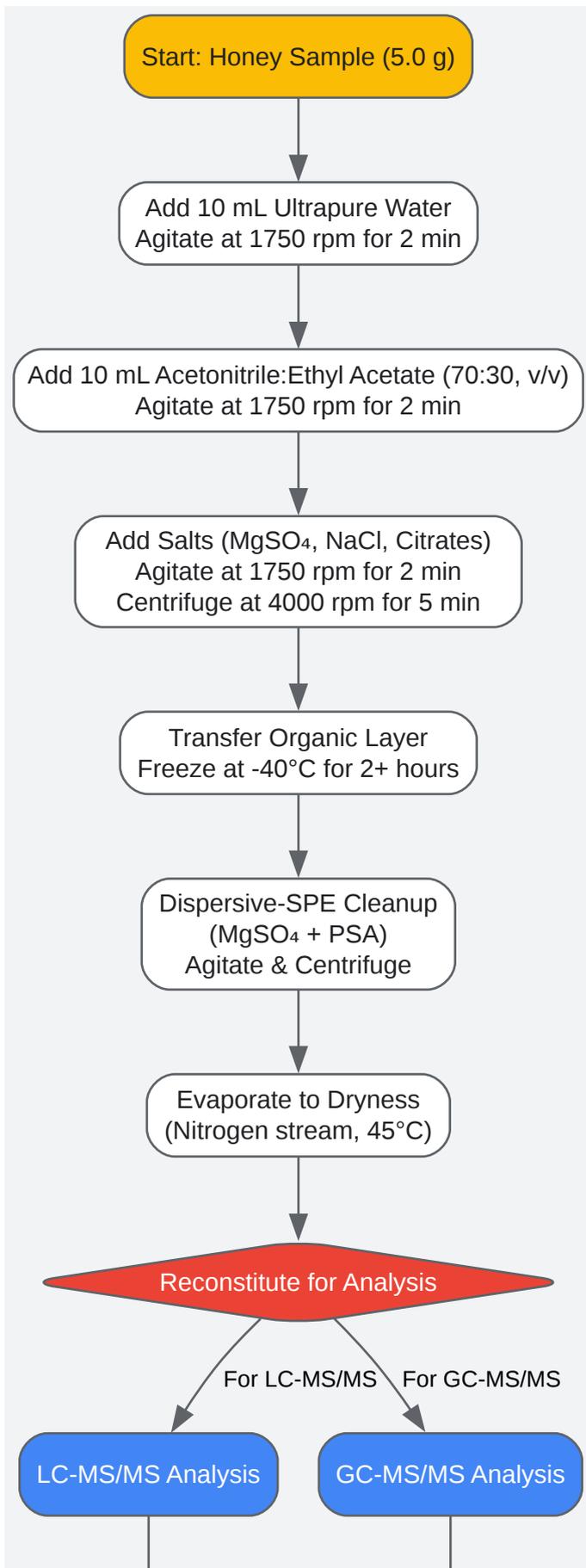
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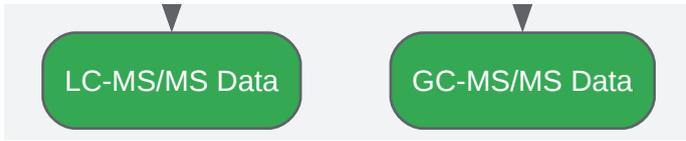
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Analytical Method for Fluazifop-P Residue Quantification

The enforcement residue definition for fluazifop-P in plant products is defined as the **sum of all constituent isomers of fluazifop, its esters, and its conjugates, expressed as fluazifop** [1] [2]. The most sensitive and common analytical method for its determination at the required low levels is **Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS)**.

The following workflow diagram outlines the complete analytical procedure, from sample preparation to final analysis:



[LC-MS/MS Data](#)[GC-MS/MS Data](#)

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Detailed Experimental Protocols

Sample Preparation (Modified QuEChERS)

This protocol is optimized for honey but can be adapted for other matrices like tomatoes and carrots [3] [1].

- **Weighing and Hydration:** Accurately weigh **5.0 g ± 0.1 g** of honey into a 50 mL polypropylene tube. Add **10.0 mL** of ultrapure water and agitate the mixture at 1750 rpm for 2 minutes to ensure complete dissolution and homogenization [3].
- **Solvent Extraction:** Add **10.0 mL** of a pre-mixed solvent solution of acetonitrile and ethyl acetate (70:30, v/v). Agitate the tube vigorously at 1750 rpm for 2 minutes [3].
- **Salting-Out:** To the mixture, add a salt packet containing **4.0 g** of anhydrous magnesium sulfate (MgSO_4), **1.0 g** of sodium chloride (NaCl), **1.0 g** of trisodium citrate dihydrate, and **0.5 g** of disodium hydrogen citrate sesquihydrate. Immediately agitate at 1750 rpm for 2 minutes to prevent clumping, and then centrifuge at approximately 4000 rpm for 5 minutes to achieve phase separation [3].
- **Clean-up (Dispersive-SPE):** Transfer the entire organic supernatant (about 6 mL) to a 15 mL tube containing a mixture of **900 mg** of anhydrous MgSO_4 and **150 mg** of Primary Secondary Amine (PSA) sorbent. Agitate for 1 minute and centrifuge at 3600 rpm for 5 minutes [3].
- **Concentration:** Transfer 4.0 mL of the clean extract into two separate glass tubes. Evaporate to complete dryness under a gentle stream of nitrogen in a water bath maintained at **45°C** [3].
- **Reconstitution:**
 - **For LC-MS/MS Analysis:** Reconstitute the dried residue with **200 µL** of a mixture of methanol and water (1:1, v/v), where both solvents contain **5 mM ammonium formate** and **0.01% formic acid**. Vortex for 1 minute after 30 minutes of reconstitution time [3].
 - **For GC-MS/MS Analysis:** Reconstitute the dried residue with **200 µL** of acetonitrile:ethyl acetate (7:3, v/v) containing **6 µL** of an analyte protectant solution (e.g., 10 mg/mL gluconolactone and 5 mg/mL D-sorbitol in acetonitrile:water) [3].

Instrumental Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) This is the preferred and most sensitive method for fluazifop-P quantification [3] [1].

- **Liquid Chromatography Conditions:**
 - **Column:** Zorbax SB-C18 Rapid Resolution HT (4.6 × 150 mm, 1.8 μm) or equivalent.
 - **Column Temperature:** 40°C.
 - **Mobile Phase:** Phase A: Water with 5 mM ammonium formate and 0.01% formic acid; Phase B: Methanol with 5 mM ammonium formate and 0.01% formic acid.
 - **Gradient Program:** | Time (min) | % Phase B | | :--- | :--- | | 0.0 | 90% | | 2.0 | 50% | | 20.0 | 100% | | 25.0 | 100% (Post-run) |
 - **Flow Rate:** 0.6 mL/min.
 - **Injection Volume:** 5 μL [3].
- **Mass Spectrometry Conditions:**
 - **Ionization:** Electrospray Ionization (ESI), positive and/or negative mode.
 - **Source Parameters:**
 - Gas Temperature: 120°C
 - Gas Flow: 15 L/min
 - Nebulizer: 45 psi
 - Sheath Gas Heater: 300°C
 - Sheath Gas Flow: 12 L/min
 - Capillary Voltage: 3500 V (positive and negative) [3].

Quantitative Data and Validation

Method validation is critical to demonstrate that the analytical procedure is suitable for its intended purpose. The following tables summarize key validation parameters and regulatory thresholds.

Table 1: Analytical Method Sensitivity for Pesticides in Honey This data is based on a validated multi-residue method for 168 pesticides [3].

| Analysis Technique | Number of Analytes | Limit of Detection (LOD) Range (mg/kg) | Limit of Quantification (LOQ) Range (mg/kg) |
|--------------------|--------------------|--|---|
| LC-MS/MS | 127 | 0.0001 – 0.0004 | 0.0002 – 0.0008 |
| GC-MS/MS | 41 | 0.001 – 0.004 | 0.002 – 0.008 |

Table 2: MRLs and Method Performance for Fluazifop-P in Selected Crops Data from European Food Safety Authority (EFSA) Reasoned Opinions [1] [2].

| Commodity | Existing EU MRL (mg/kg) | Proposed/Validated LOQ (mg/kg) | Enforcement Residue Definition |
|-----------|-------------------------|--------------------------------|---|
| Tomato | 0.01* | 0.01 | Sum of all constituent isomers of fluazifop, its esters, and its conjugates, expressed as fluazifop [1] |
| Carrot | 0.3 | 0.01 | Sum of all constituent isomers of fluazifop, its esters, and its conjugates, expressed as fluazifop [2] |
| Courgette | 0.01* | 0.01 | Sum of all constituent isomers of fluazifop, its esters, and its conjugates, expressed as fluazifop [2] |

The MRL is set at the Limit of Quantification (LOQ)

Important Considerations for Method Implementation

- **Toxicological Reference Values:** When performing a consumer risk assessment, the established toxicological reference values for fluazifop-P are an **Acceptable Daily Intake (ADI) of 0.01 mg/kg body weight per day** and an **Acute Reference Dose (ARfD) of 0.017 mg/kg body weight** [1] [2].
- **Scope of the Protocol:** The QuEChERS and LC-MS/MS protocol detailed here is highly effective but was validated in the context of a multi-residue method for honey [3]. For specific crops like tomatoes and carrots, the method is noted as "adequate" or "sufficiently validated," but some sample preparation steps may require matrix-specific optimization [1] [2].
- **Analyte Coverage:** Ensure your MS/MS method is tuned to detect not only the parent fluazifop-P acid but also its esters (like **fluazifop-P-butyl**) and conjugates to comply with the enforcement residue definition [1].

I hope these detailed application notes and protocols are helpful for your research and analytical development. Should you require further clarification on any of the steps or need information on a specific matrix, please feel free to ask.

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References

1. Modification of the existing maximum residue level for ... [pmc.ncbi.nlm.nih.gov]
2. Modification of the existing maximum residue levels for ... [pmc.ncbi.nlm.nih.gov]
3. Optimization of Method for Pesticide Detection in Honey by ... [pmc.ncbi.nlm.nih.gov]

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